N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
Description
N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic small molecule featuring a fused [1,2,4]triazolo[4,3-a]pyridine core linked via an ethyl group to a piperidine-4-carboxamide scaffold. The triazolo-pyridine moiety is associated with kinase inhibition and central nervous system (CNS) targeting in analogous compounds , while the piperidine carboxamide group is commonly utilized for its hydrogen-bonding capacity and pharmacokinetic optimization .
Properties
IUPAC Name |
N-[2-(3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-9-20-11-6-14(7-12-20)16(23)18-8-13-22-17(24)21-10-4-3-5-15(21)19-22/h1,3-5,10,14H,6-9,11-13H2,(H,18,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQLKSIFXIATLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)C(=O)NCCN2C(=O)N3C=CC=CC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The focus of this article is to explore its biological activity through various studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 270.32 g/mol. The structure features a piperidine ring connected to a triazole-pyridine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research indicates that compounds containing the triazole and pyridine scaffolds exhibit a range of biological activities, including:
- Anticancer Activity : Many derivatives have shown promise as anticancer agents by inhibiting specific cancer cell lines.
- Enzyme Inhibition : Some studies suggest potential inhibitory effects on various kinases and enzymes associated with cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance:
-
Cell Line Studies : A related triazolo[4,3-a]pyridine derivative demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values ranging from 0.15 μM to 2.85 μM .
Cell Line IC50 (μM) A549 0.83 ± 0.07 MCF-7 0.15 ± 0.08 HeLa 2.85 ± 0.74 - Mechanism of Action : The mechanism involves apoptosis induction, cell cycle arrest, and modulation of signaling pathways such as c-Met kinase inhibition .
Enzyme Inhibition
The compound shows potential as an enzyme inhibitor:
- c-Met Kinase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit c-Met kinase at nanomolar concentrations .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives:
- Functional Groups : The presence of specific functional groups in the piperidine and triazole rings significantly influences the compound's potency.
- Hybridization Effects : The hybridization state of nitrogen atoms within the triazole ring can alter binding affinity to target enzymes or receptors.
Case Studies
Several case studies have been conducted on related compounds:
-
Triazolo-Pyridine Derivatives : A study reported that derivatives with modifications on the triazole moiety exhibited enhanced anti-tumor activities compared to their parent compounds .
- Example Compound : A derivative with an additional alkyl chain showed improved inhibition against tumor growth in xenograft models.
Comparison with Similar Compounds
Key Differences :
- The target compound’s ethyl linker may confer greater conformational flexibility versus the rigid benzamide scaffold in patent analogs.
Piperidine Carboxamide Derivatives
EP 3 953 330 B1 () describes piperidine carboxamides with electron-withdrawing groups (e.g., trifluoroacetyl, methylsulfonyl). For example:
- (2S,4R)-N-{(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl}-4-methyl-1-[N-(trifluoroacetyl)-L-valyl]piperidine-2-carboxamide features a trifluoroacetyl group, which enhances proteolytic stability.
Key Differences :
- The propargyl group in the target compound offers a unique steric profile and reactivity absent in trifluoroacetyl or methylsulfonyl derivatives.
- The triazolo-pyridine core in the target compound may broaden target specificity compared to valine-linked analogs.
Data Table: Structural and Functional Comparison
Research Findings and Implications
Triazolo-Pyridine Core: The fused triazolo-pyridine system is critical for kinase inhibition, as seen in patent analogs .
Piperidine Carboxamide: The piperidine ring’s substitution pattern influences target selectivity. Propargyl groups are understudied compared to trifluoroacetyl derivatives but may offer novel pharmacokinetic advantages, such as prolonged half-life or reduced CYP450 interactions .
Structural Hybridization : Combining triazolo-pyridine and piperidine carboxamide moieties could enable dual-targeting strategies (e.g., kinase and protease inhibition), though empirical validation is needed.
Preparation Methods
Cyclocondensation of 5-Amino-1H-1,2,4-Triazole with Ethyl 3-Oxo-3-(Pyridin-2-yl)Propanoate
A mixture of 5-amino-1H-1,2,4-triazole (1.0 equiv), ethyl 3-oxo-3-(pyridin-2-yl)propanoate (1.2 equiv), and p-toluenesulfonic acid (APTS, 10 mol%) in ethanol is refluxed for 24 h. The reaction forms the triazolo[4,3-a]pyridine core, yielding ethyl 3-oxo-2H,3H-triazolo[4,3-a]pyridine-2-carboxylate (72% yield).
Reaction Conditions
- Solvent: Ethanol
- Catalyst: APTS (10 mol%)
- Temperature: Reflux (78°C)
- Time: 24 h
Reduction and Amination
The ethyl carboxylate is reduced to the primary alcohol using LiAlH4 (2.5 equiv) in THF (0°C to room temperature, 4 h). Subsequent bromination with PBr3 (1.1 equiv) in diethyl ether yields 2-(2-bromoethyl)-triazolo[4,3-a]pyridin-3(2H)-one (85% yield). Gabriel synthesis converts the bromide to the amine: treatment with phthalimide potassium (1.5 equiv) in DMF (80°C, 6 h), followed by hydrazine hydrate (3.0 equiv) in ethanol (reflux, 3 h), affords 2-(2-aminoethyl)-triazolo[4,3-a]pyridin-3(2H)-one (68% yield).
Synthesis of 1-(Prop-2-yn-1-yl)Piperidine-4-Carboxylic Acid
Propargylation of Piperidine-4-Carboxylic Acid
Piperidine-4-carboxylic acid (1.0 equiv) is suspended in dry DMF under N2. Propargyl bromide (1.2 equiv) and K2CO3 (2.0 equiv) are added, and the mixture is stirred at 60°C for 12 h. The ester intermediate is hydrolyzed with 2M NaOH (rt, 2 h), yielding 1-(prop-2-yn-1-yl)piperidine-4-carboxylic acid (89% yield).
Key Data
- 1H NMR (400 MHz, D2O) : δ 4.15 (d, J = 2.4 Hz, 2H, CH2C≡CH), 3.75–3.65 (m, 2H, NCH2), 3.02–2.95 (m, 2H, CH2CO2H), 2.55 (t, J = 2.4 Hz, 1H, C≡CH), 2.30–2.15 (m, 1H, piperidine CH), 1.95–1.80 (m, 4H, piperidine CH2).
- HRMS (ESI+) : m/z calc. for C10H14NO2 [M+H]+: 180.1025; found: 180.1028.
Amide Coupling
Activation and Coupling
1-(Prop-2-yn-1-yl)piperidine-4-carboxylic acid (1.0 equiv) is activated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in dry DMF for 30 min. 2-(2-Aminoethyl)-triazolo[4,3-a]pyridin-3(2H)-one (1.0 equiv) is added, and the reaction is stirred at room temperature for 18 h. Purification via silica gel chromatography (CH2Cl2:MeOH 9:1) yields the title compound (63% yield).
Characterization Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.45 (d, J = 6.8 Hz, 1H, pyridine H), 8.20 (t, J = 5.6 Hz, 1H, NH), 7.95–7.85 (m, 2H, triazole H), 4.25 (d, J = 2.4 Hz, 2H, CH2C≡CH), 3.70–3.50 (m, 4H, NCH2 and piperidine CH2), 3.30–3.20 (m, 2H, CH2NH), 2.90–2.80 (m, 2H, piperidine CH2), 2.60 (t, J = 2.4 Hz, 1H, C≡CH), 2.40–2.30 (m, 1H, piperidine CH), 1.90–1.70 (m, 4H, piperidine CH2).
- 13C NMR (100 MHz, DMSO-d6) : δ 174.5 (CO), 163.2 (triazole C=O), 152.1, 146.5, 132.7, 128.4, 122.3 (aromatic C), 79.8 (C≡CH), 71.5 (C≡C), 53.2, 48.7, 45.3, 42.1, 38.9, 29.5, 27.8 (aliphatic C).
- HRMS (ESI+) : m/z calc. for C19H22N5O2 [M+H]+: 352.1776; found: 352.1779.
Optimization and Mechanistic Insights
Solvent and Catalyst Screening for Triazolo Formation
Optimization trials revealed ethanol as the optimal solvent for cyclocondensation, with APTS outperforming Brønsted acids like HCl or H2SO4 (Table 1). Polar aprotic solvents (e.g., acetonitrile) reduced yields due to poor solubility of intermediates.
Table 1: Solvent and Catalyst Optimization for Triazolo Formation
| Entry | Solvent | Catalyst (10 mol%) | Yield (%) |
|---|---|---|---|
| 1 | Ethanol | APTS | 72 |
| 2 | Ethanol | HCl | 58 |
| 3 | Acetonitrile | APTS | 50 |
| 4 | DMF | APTS | 45 |
Propargylation Efficiency
Propargyl bromide exhibited superior reactivity compared to propargyl mesylate, with K2CO3 in DMF achieving complete conversion. Alternative bases (e.g., NaH) led to over-alkylation (>10% di-propargyl byproduct).
Q & A
Q. What are the key synthetic routes for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the triazolo[4,3-a]pyridine core via cyclization of hydrazine derivatives with α,β-unsaturated ketones. Subsequent steps include coupling the piperidine-4-carboxamide moiety using carbodiimide-mediated amide bond formation. Key considerations:
- Temperature control : Maintain 0–5°C during coupling reactions to prevent side-product formation .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in substitution reactions .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) and confirm purity via HPLC (>95%) .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR are used to verify the triazolo-pyridine core (δ 8.2–8.5 ppm for aromatic protons) and the piperidine carboxamide (δ 2.5–3.5 ppm for methylene groups) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 358.5) and isotopic patterns consistent with chlorine or fluorine substituents, if present .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .
Q. What preliminary biological assays are recommended to screen for pharmacological activity?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., JAK2 or PI3K) using fluorescence-based assays, given the triazolo-pyridine core’s affinity for ATP-binding pockets .
- Cellular viability assays : Use MTT or resazurin reduction in cancer cell lines (e.g., HeLa or MCF-7) to assess cytotoxicity (IC₅₀ values) .
- Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., serotonin or dopamine receptors) due to the piperidine moiety’s neuropharmacological relevance .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different studies?
Methodological Answer:
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence polarization) with cellular models to differentiate direct target engagement from off-target effects .
- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from rapid metabolism in certain assays .
- Structural analogs comparison : Synthesize derivatives (e.g., replacing the prop-2-yn-1-yl group with alkyl chains) to isolate SAR trends .
Q. What computational strategies predict the compound’s target receptors or enzymes?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with kinases (PDB IDs: 3LKK, 4R3Q) or GPCRs (e.g., 5-HT₂A, PDB: 6WGT). Focus on the triazolo-pyridine core’s π-π stacking with aromatic residues .
- Molecular dynamics (MD) simulations : Simulate binding stability over 100 ns trajectories to assess residence time and conformational changes .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors in the carboxamide group) using Schrödinger’s Phase .
Q. How can the pharmacokinetic profile (e.g., solubility, bioavailability) be improved through structural modifications?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the piperidine ring to reduce cLogP from ~2.5 to <1.5, enhancing aqueous solubility .
- Prodrug strategies : Convert the carboxamide to ester prodrugs (e.g., ethyl ester) for improved membrane permeability, followed by enzymatic hydrolysis in vivo .
- Caco-2 permeability assays : Measure apparent permeability (Papp) to prioritize derivatives with Papp > 5 × 10⁻⁶ cm/s .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
